molecular formula C4H8N2O B1285220 2-Amino-3-hydroxy-2-methylpropanenitrile CAS No. 122556-12-1

2-Amino-3-hydroxy-2-methylpropanenitrile

Cat. No. B1285220
M. Wt: 100.12 g/mol
InChI Key: FSRLLJVJCVKHQI-UHFFFAOYSA-N
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Description

The compound 2-Amino-3-hydroxy-2-methylpropanenitrile is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and properties of similar amino-hydroxy-methylpropanenitriles. For instance, the synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols are explored, which are structurally related to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, such as the synthesis of 2-substituted 2-aminopropane-1,3-diols, which were evaluated for their immunosuppressive effects . Another example is the synthesis of 2-aminopropane-1,2,3-tricarboxylic acid through a one-pot procedure involving cyclization and alkylation steps . Additionally, the synthesis of 3-Aminoxy-1-amino[1,1'-3H2]propane, a potent inhibitor of polyamine biosynthesis enzymes, is reported through a three-step synthesis involving catalytic tritiation .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined, providing insights into the molecular conformation and intermolecular interactions . This type of analysis is crucial for understanding the reactivity and potential biological activity of compounds like 2-Amino-3-hydroxy-2-methylpropanenitrile.

Chemical Reactions Analysis

The papers describe several chemical reactions relevant to the synthesis of amino-hydroxy-methylpropanenitriles. For instance, the SRN1 reaction is used to link 2-hydroxybenzyl alcohols with 2-nitropropane anions, followed by catalytic hydrogenation to yield amines . The annulation of 2,4-pentadienenitriles with hydroxylamine to synthesize multi-substituted 2-aminopyridines is another example of a chemical reaction that could be related to the synthesis of 2-Amino-3-hydroxy-2-methylpropanenitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to 2-Amino-3-hydroxy-2-methylpropanenitrile are discussed in the context of their synthesis and potential applications. For example, the use of 3-hydroxypropanaminium acetate as a catalyst in the synthesis of pyrano[3,2-c]chromene-3-carbonitrile derivatives highlights the importance of reaction conditions on the properties of the final products . The enantioselective synthesis of amino acids, such as (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, also sheds light on the importance of stereochemistry in determining the properties of these compounds .

Safety And Hazards

2-Amino-3-hydroxy-2-methylpropanenitrile is harmful if swallowed, in contact with skin, and if inhaled . It may cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

2-amino-3-hydroxy-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-4(6,2-5)3-7/h7H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRLLJVJCVKHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559934
Record name 2-Amino-3-hydroxy-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxy-2-methylpropanenitrile

CAS RN

122556-12-1
Record name 2-Amino-3-hydroxy-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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